molecular formula C25H25N3O4 B2426406 3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-31-9

3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

Cat. No.: B2426406
CAS No.: 899788-31-9
M. Wt: 431.492
InChI Key: LIBWPNUHXSIZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

899788-31-9

Molecular Formula

C25H25N3O4

Molecular Weight

431.492

IUPAC Name

3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C25H25N3O4/c1-17-9-10-18(2)19(14-17)16-28-22-8-4-3-7-21(22)24(30)27(25(28)31)12-11-23(29)26-15-20-6-5-13-32-20/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,26,29)

InChI Key

LIBWPNUHXSIZNZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4

solubility

not available

Origin of Product

United States

Biological Activity

3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a quinazolinone core, which is known for various biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

PropertyValue
Molecular Formula C25H25N3O4
Molecular Weight 431.5 g/mol
IUPAC Name 3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide
InChI Key LIBWPNUHXSIZNZ-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds with a similar quinazolinone structure exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives of quinazolinones can induce apoptosis in cancer cells and inhibit tumor growth:

  • Cell Lines Tested : Various studies have utilized human lung cancer cell lines (A549, HCC827, NCI-H358) to evaluate the anticancer efficacy of similar compounds.
  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases and receptors associated with cell proliferation and survival pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains:

  • Tested Strains : Common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Comparative studies report MIC values that indicate promising antibacterial activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with enzymes involved in cancer cell metabolism.
  • DNA Binding : Evidence suggests that similar compounds can bind to DNA, potentially disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized several quinazolinone derivatives and tested their efficacy against cancer cell lines. The compound exhibited an IC50 value indicative of strong anticancer activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of related compounds. The study found that certain derivatives showed significant inhibition against S. aureus with MIC values as low as 0.015 mg/mL .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing quinazolinone derivatives like 3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide?

  • Methodological Answer : A typical route involves: (i) Condensation of methyl 2-isothiocyanatobenzoate with glycine to form a thioxoquinazolinone intermediate. (ii) Oxidation with hydrogen peroxide to convert the thioxo group to a dioxo group. (iii) Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) for coupling with substituted acetamides (e.g., 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide) .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like unreacted intermediates.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic peaks:
  • Aromatic protons (6.5–8.5 ppm) from the quinazolinone and furylmethyl groups.
  • Methyl groups (2.1–2.5 ppm) from the 2,5-dimethylbenzyl substituent.
  • Carbonyl carbons (165–175 ppm) from the dioxoquinazolinone and propanamide moieties .
  • FT-IR : Look for absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .
  • ESI-HRMS : Validate molecular weight (e.g., m/z calculated for C25H24N3O5: 470.17) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing analogs of this compound?

  • Methodological Answer :
  • Scenario : Discrepancies in melting points or NMR shifts between batches.
  • Approach :
    (i) Re-examine reaction conditions (e.g., purity of reagents, solvent polarity, temperature).
    (ii) Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out stereochemical anomalies.
    (iii) Compare with literature data for structurally similar derivatives (e.g., 3e, 3f in ) to identify substituent-specific trends .
  • Example : If a methyl group’s chemical shift deviates, check for steric hindrance or electronic effects from adjacent substituents.

Q. What strategies are effective for optimizing the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Catalytic Screening : Test bases (e.g., K2CO3, Et3N) and coupling agents (e.g., EDCI, HOBt) to enhance amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often improve solubility of intermediates, while dichloromethane may reduce side reactions .
  • Case Study : In , yields improved from 60% to 85% by switching from room-temperature stirring to reflux conditions for cyclization .

Q. How can computational chemistry aid in predicting the bioactivity of derivatives of this compound?

  • Methodological Answer :
  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., anticonvulsant targets like GABA receptors).
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with biological activity data from analogs in .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthesis targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.